molecular formula C28H29N3O2S B2566881 4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866847-51-0

4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2566881
CAS No.: 866847-51-0
M. Wt: 471.62
InChI Key: YSLTXZNERSIBEW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylpiperazine, which is a type of organic compound comprising a benzyl group bound to a piperazine . It’s worth noting that benzylpiperazine derivatives have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for “4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline” are not available, benzylpiperazine derivatives are often synthesized through reactions involving benzyl chlorides and piperazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline” would depend on its specific molecular structure. Similar compounds have been reported to be solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Glucosidase Inhibitors and Antioxidant Activities : Novel benzimidazole derivatives containing piperazine were synthesized and evaluated for their in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibited significant antioxidant and α-glucosidase inhibitory potential, suggesting their potential in managing oxidative stress-related diseases and diabetes (Özil et al., 2018).

  • Antitumor Activities : Certain quinazoline derivatives have been shown to possess selective anti-DNA methyltransferase 3A activity, potentially offering a new approach to cancer therapy by inhibiting specific enzymes involved in cancer cell proliferation (Rotili et al., 2014).

  • Anticancer and Antimicrobial Agents : Research on quinazoline and benzimidazole derivatives has demonstrated their potential as anticancer and antimicrobial agents. These compounds have been evaluated against various cancer cell lines and microbial strains, highlighting their broad spectrum of biological activities and potential therapeutic applications (Kassab et al., 2016).

Chemical Sensors and Corrosion Inhibitors

  • Fluorescent Sensors for Metal Ions : Novel fluorescent sensors based on benzimidazoquinoline derivatives have been developed for the detection of Cu2+ ions, showcasing the potential of quinoline derivatives in environmental monitoring and chemical sensing applications (Liu et al., 2014).

  • Corrosion Inhibition : Quinoline analogs have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating their effectiveness in protecting metals from corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (Rbaa et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Future Directions

The future research directions would depend on the specific activities and properties of “4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline”. Benzylpiperazine derivatives are a topic of ongoing research due to their potential biological activities .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-21-8-11-24(12-9-21)34(32,33)27-19-29-26-13-10-22(2)18-25(26)28(27)31-16-14-30(15-17-31)20-23-6-4-3-5-7-23/h3-13,18-19H,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLTXZNERSIBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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